REACTION_CXSMILES
|
Br[CH2:2]CCCCCCCCCCC[O:14]C1C=C[C:18]([C:19]([O:21]C2C=CC(OC(C)CC)=CC=2)=[O:20])=[CH:17]C=1.[CH3:35][N:36]([CH:38]=O)[CH3:37]>>[C:19]([OH:21])(=[O:20])[CH:18]=[CH2:17].[OH-:14].[CH3:35][N+:36]([CH3:38])([CH3:2])[CH3:37] |f:3.4|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCCOC1=CC=C(C(=O)OC2=CC=C(C=C2)OC(CC)C)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6 mmol | |
AMOUNT: MASS | 3.2 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10 mmol | |
AMOUNT: MASS | 0.72 g |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10 mmol | |
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |